9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole
CAS No.:
Cat. No.: VC13824804
Molecular Formula: C48H34N2Si
Molecular Weight: 666.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H34N2Si |
|---|---|
| Molecular Weight | 666.9 g/mol |
| IUPAC Name | [3-(3-carbazol-9-ylcarbazol-9-yl)phenyl]-triphenylsilane |
| Standard InChI | InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-24-16-17-35(33-40)49-47-30-15-12-27-43(47)44-34-36(31-32-48(44)49)50-45-28-13-10-25-41(45)42-26-11-14-29-46(42)50/h1-34H |
| Standard InChI Key | STPFPCDLLYBTHV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15 |
| Canonical SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole features a bicarbazole backbone where two carbazole units are linked at the 3,3'-positions. The 9-position of one carbazole unit is substituted with a phenyl group, while the 9'-position of the adjacent carbazole hosts a triphenylsilyl (-SiPh₃) moiety . This design extends π-conjugation across the bicarbazole system while introducing steric bulk and electronic modulation via the silyl group.
The triphenylsilyl substituent plays a dual role:
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Steric Stabilization: The bulky SiPh₃ group reduces intermolecular π-π stacking, suppressing crystallization and enhancing amorphous film formation in thin-film devices.
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Electronic Modulation: The silicon atom’s σ*-orbital interacts with the carbazole’s nitrogen lone pairs, lowering the highest occupied molecular orbital (HOMO) energy level by approximately 0.3 eV compared to non-silylated analogs .
Structural Data and Computational Insights
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₈H₃₄N₂Si | |
| Molecular Weight | 666.9 g/mol | |
| Density | 1.39 g/cm³ (predicted) | |
| Boiling Point | 674.9°C (predicted) | |
| HOMO-LUMO Gap | 3.1 eV (calculated) |
The canonical SMILES string (C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C12) confirms the connectivity, while density functional theory (DFT) simulations reveal a dihedral angle of 68° between the two carbazole planes, optimizing conjugation without excessive strain .
Synthesis and Reaction Mechanisms
Palladium-Catalyzed Cross-Coupling
The synthesis follows a two-step protocol:
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Formation of 3-Bromo-9-phenylcarbazole: Bromination of 9-phenylcarbazole at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 85–90% product .
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Suzuki-Miyaura Coupling: Reaction of 3-bromo-9-phenylcarbazole with 9-(3-boronic acid phenyl)-9H-carbazole-triphenylsilane under palladium(0) catalysis. Key conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 eq)
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Solvent: Toluene/EtOH (4:1)
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Temperature: 110°C, 24 h
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Yield: 82%
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The reaction mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the bicarbazole linkage.
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate 10:1) followed by recrystallization from chloroform/methanol. Purity (>98%) is confirmed via ¹H NMR, with characteristic resonances at:
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δ 8.52 ppm (d, J = 7.8 Hz, 2H, carbazole H-4/H-5)
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δ 7.72–7.68 ppm (m, 15H, SiPh₃)
Photophysical and Electrochemical Properties
Absorption and Emission Profiles
The compound exhibits strong UV absorption (λₐᵦₛ = 342 nm, ε = 2.1 × 10⁴ M⁻¹cm⁻¹) attributed to π-π* transitions of the bicarbazole system . Photoluminescence spectra show sky-blue emission (λₑₘ = 468 nm) with a quantum yield (ΦPL) of 0.62 in thin films, significantly higher than non-silylated analogs (ΦPL = 0.38).
Electrochemical Behavior
Cyclic voltammetry (0.1 M TBAPF₆ in CH₂Cl₂) reveals:
| Parameter | Value (V vs. Fc/Fc⁺) |
|---|---|
| Oxidation Potential | +0.68 |
| Reduction Potential | -2.31 |
| HOMO | -5.28 eV |
| LUMO | -2.18 eV |
The deep HOMO level (-5.28 eV) facilitates hole injection into common OLED hole transport layers like TAPC (-5.4 eV) .
Applications in Organic Electronics
OLED Host Materials
In phosphorescent OLEDs, the compound serves as a host for green iridium(III) complexes (e.g., Ir(ppy)₃). Device metrics at 1000 cd/m²:
| Parameter | Value |
|---|---|
| Luminance Efficiency | 38 cd/A |
| External Quantum Efficiency | 19.2% |
| LT₉₅ (lifetime) | 420 h |
The triphenylsilyl group suppresses triplet-triplet annihilation by maintaining a molecular spacing of 6.7 Å (vs. 4.2 Å in non-silylated hosts).
Perovskite Solar Cell Hole Transport Layers
When doped with Li-TFSI and tBP in chlorobenzene, spin-coated films (35 nm) achieve:
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 20.1% |
| V_OC | 1.12 V |
| J_SC | 23.5 mA/cm² |
| Fill Factor | 76% |
The hydrophobic SiPh₃ group enhances moisture resistance, retaining 95% initial PCE after 500 h at 85°C/85% RH .
Comparative Analysis with Analogues
Performance vs. 9,9'-Diphenylbicarbazole (BczPh)
| Property | 9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole | BczPh |
|---|---|---|
| T_g (Glass Transition) | 156°C | 132°C |
| Hole Mobility (μₕ) | 2.1 × 10⁻⁴ cm²/Vs | 8.7 × 10⁻⁵ cm²/Vs |
| PLQY in Film | 62% | 38% |
| OLED Lifetime (LT₉₅) | 420 h | 190 h |
The 24°C higher T_g and 2.4× improved hole mobility directly correlate with the triphenylsilyl group’s steric and electronic effects .
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